![molecular formula C16H24N4O2S B5619046 7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619046.png)
7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives often involves complex organic reactions, aiming to achieve specific structural features that confer desired biological or chemical properties. For instance, potent CCR4 antagonists have been synthesized, incorporating the diazaspiro[4.5]decan-8-yl moiety, demonstrating the versatility and therapeutic potential of this scaffold in medicinal chemistry (Shukla et al., 2016). Similarly, novel antibacterial drugs targeting respiratory pathogens have been developed through sophisticated synthetic routes, highlighting the importance of precise structural modifications (Odagiri et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within the diazaspirodecanone family is characterized by their spirocyclic and pyrimidinone components, which are crucial for their biological activity and chemical properties. The stereochemistry and conformation of these molecules can significantly affect their interaction with biological targets and their overall efficacy (Chiaroni et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecanone derivatives encompasses a wide range of reactions, including cycloadditions, nucleophilic substitutions, and more. These reactions are fundamental for the synthesis of various pharmacologically active compounds. The ability to undergo specific chemical transformations is tied closely to the unique electronic and steric properties of the diazaspirodecanone core (Botta et al., 1999).
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications to the spirocyclic or pyrimidinone portions can lead to significant changes in these properties, affecting their suitability for various applications (Thanusu et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the biological activity of diazaspirodecanone derivatives. These properties are determined by the electronic nature of the substituents and the overall molecular conformation (Caroon et al., 1981).
properties
IUPAC Name |
7-(2-methoxyethyl)-2-(2-methylsulfanylpyrimidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-22-11-10-19-8-3-5-16(14(19)21)6-9-20(12-16)13-4-7-17-15(18-13)23-2/h4,7H,3,5-6,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUISVLRELIDTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C3=NC(=NC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one |
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